molecular formula C18H16N4O B15119027 N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-carboxamide

N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-carboxamide

Cat. No.: B15119027
M. Wt: 304.3 g/mol
InChI Key: QRJVGQNEZZFQKP-UHFFFAOYSA-N
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Description

N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-carboxamide is a complex organic compound that features a pyrazine ring, an azetidine ring, and a naphthalene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine and pyrazine intermediates. One common method involves the reaction of pyrazine-2-carboxylic acid with azetidine-3-amine under specific conditions to form the intermediate compound. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)azetidin-3-yl derivatives: These compounds share the azetidine ring but have a pyridine ring instead of a pyrazine ring.

    Naphthalene-1-carboxamide derivatives: Compounds with similar naphthalene carboxamide structures but different substituents on the azetidine ring.

Uniqueness

N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-carboxamide is unique due to the combination of the pyrazine ring, azetidine ring, and naphthalene carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C18H16N4O/c23-18(16-7-3-5-13-4-1-2-6-15(13)16)21-14-11-22(12-14)17-10-19-8-9-20-17/h1-10,14H,11-12H2,(H,21,23)

InChI Key

QRJVGQNEZZFQKP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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